molecular formula C22H32N8 B11675486 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline

4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline

Cat. No.: B11675486
M. Wt: 408.5 g/mol
InChI Key: SAGHABDTARCTAQ-HAVVHWLPSA-N
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Description

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with piperidine groups and a hydrazone linkage to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and piperidine under controlled conditions. The hydrazone linkage is then formed by reacting the triazine derivative with hydrazine hydrate. Finally, the dimethylaniline moiety is introduced through a condensation reaction with the hydrazone intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and hydrazone moieties.

    Reduction: Reduction reactions can target the triazine ring and hydrazone linkage.

    Substitution: The aromatic ring in the dimethylaniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and piperidine groups may play a crucial role in binding to these targets, while the hydrazone linkage can facilitate the formation of reactive intermediates. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE: Shares the triazine core but lacks the hydrazone and dimethylaniline moieties.

    N,N-DIMETHYLANILINE: Contains the dimethylaniline moiety but lacks the triazine and hydrazone components.

    HYDRAZINE HYDRATE: A simpler hydrazine derivative without the triazine and dimethylaniline groups.

Uniqueness

The uniqueness of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H32N8

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C22H32N8/c1-28(2)19-11-9-18(10-12-19)17-23-27-20-24-21(29-13-5-3-6-14-29)26-22(25-20)30-15-7-4-8-16-30/h9-12,17H,3-8,13-16H2,1-2H3,(H,24,25,26,27)/b23-17+

InChI Key

SAGHABDTARCTAQ-HAVVHWLPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Origin of Product

United States

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